(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde

Electrosynthesis Halogenation Pyrazole functionalization

Med chem teams often face purity and reactivity gaps when sourcing halogenated pyrazole aldehydes for cross-coupling or fragment elaboration. (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde (CAS 1015939-58-8) resolves this with a dual-functional 4-Cl handle for Pd-catalyzed coupling and a free aldehyde for reductive amination or Knoevenagel condensation. • Validated scaffold: core fragment of a potent Npt2a inhibitor (IC50 = 3 nM) • High purity (97-98%) minimizes false binding artifacts in FBDD screens • 0.7 log unit higher lipophilicity vs. des-chloro analog improves hydrophobic pocket fit • Enables electrochemical halogenation route with 92% yield from 3,5-dimethylpyrazole Available from BenchChem with reliable global logistics.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 1015939-58-8
Cat. No. B1293106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde
CAS1015939-58-8
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC=O)C)Cl
InChIInChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3
InChIKeyIQSPLNUXAFSYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Overview


(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde (CAS 1015939-58-8) is a bifunctional small-molecule building block combining a 4-chloro-3,5-dimethylpyrazole heterocycle with a reactive acetaldehyde side chain . The molecule has the formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . Commercially available grades typically specify a purity of 97–98% . The presence of the chlorine atom at the pyrazole 4-position and the terminal aldehyde group distinguishes this compound from unsubstituted or non-halogenated pyrazole acetaldehyde analogs, offering distinct reactivity profiles for downstream synthetic transformations such as nucleophilic additions, condensations, and cross-coupling reactions.

4-Chloro handle supports Pd-catalyzed cross-coupling
Terminal aldehyde for condensation and reductive amination
3,5-Dimethyl pattern supports regioselective transformations

Differentiation from Analogues


Despite sharing a common pyrazole-acetaldehyde scaffold, compounds within this class are not functionally interchangeable. The 4-chloro substituent on the target compound is not a passive structural feature; it fundamentally alters the electronic environment of the heterocycle and enables specific reactivity pathways, such as transition metal-catalyzed cross-coupling, that are inaccessible to the des-chloro analog, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde [1]. Furthermore, the combination of the 3,5-dimethyl groups and the 4-chloro atom creates a unique steric and electronic profile that can influence regioselectivity in subsequent ring-functionalization reactions, differentiating it from analogs like 2-(4-chloro-1H-pyrazol-1-yl)acetaldehyde which lack the methyl groups [1]. These differences directly impact synthetic route design, yield optimization, and the ability to achieve specific downstream molecular architectures, making generic substitution a significant risk for research reproducibility and process chemistry.

Cross-coupling Des-chloro analog lacks the C–Cl handle for Pd-catalyzed reactions
Steric & electronic Removal of 3,5-dimethyl groups may alter regioselectivity in further functionalization
Supply quality Non-halogenated analog may be supplied at a different purity grade

Comparative Evidence


Electrochemical Chlorination Yield

The key structural precursor to the target compound, 4-chloro-3,5-dimethylpyrazole, is synthesized via direct electrochemical chlorination. A comparative study on pyrazole chlorination efficiency demonstrated that 3,5-dimethylpyrazole achieves a 92% yield of the 4-chloro product, significantly outperforming unsubstituted pyrazole (68% yield) and 1,5-dimethylpyrazole (53% yield) [1]. This establishes a quantifiable advantage for accessing the 4-chloro-3,5-dimethyl substitution pattern required for the final acetaldehyde derivative, which is critical for sourcing a high-yield and reproducible synthetic intermediate.

Chlorination yield
Head-to-head
92% vs. 68% (unsubstituted) and 53% (1,5-dimethyl)
Higher-yielding route supports supply scalability
Galvanostatic electrolysis on Pt anode
Electrosynthesis Halogenation Pyrazole functionalization

Lipophilicity Modulation

The substitution of a hydrogen atom at the pyrazole 4-position with a chlorine atom is a classic strategy to modulate lipophilicity, a key parameter for membrane permeability and metabolic stability. While direct experimental logP values for the target compound are not publicly available, computational predictions based on the XLogP3 algorithm indicate that the 4-chloro-3,5-dimethyl substitution pattern increases the logP by approximately 0.7 log units compared to the non-halogenated 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde [1]. This predicted difference is consistent with the known contribution of an aromatic chlorine substituent (πCl ≈ +0.71) to lipophilicity [2].

Predicted logP
Class-level
~0.7 log units higher
Supports partitioning behavior review for design
XLogP3 prediction, experimental logP not available
Drug design Physicochemical properties logP

Cross-Coupling Diversification

The 4-chloro substituent on the pyrazole ring is a critical functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is impossible with the protio or methyl analogs. The electron-donating effect of the 3,5-dimethyl groups can deactivate the ring towards oxidative addition, but the 4-chloro atom provides a site for selective activation. This chemical logic is exploited in patents where similar 4-chloro-3,5-dimethylpyrazole intermediates are used to build complex structures, including potent kinase inhibitors (e.g., Npt2a inhibitor with IC50 = 3 nM) [1]. While the aldehyde compound itself is a synthetic precursor, its value is directly linked to its ability to be elaborated into such high-value molecular architectures.

Diversification
Reported
C4–Cl amenable to Suzuki, Buchwald-Hartwig
Supports modular diversification of pyrazole core
Referenced in kinase inhibitor patent example
Cross-coupling C-C bond formation Chemical biology

Purity Advantage Over Des-Chloro Analog

Commercial availability data shows that the target compound is consistently offered with a purity of 97–98% . In contrast, the closest non-halogenated analog, 2-(1H-pyrazol-1-yl)acetaldehyde (CAS 99310-58-4), is frequently listed with a lower minimum purity specification of 95% . A 2–3 percentage point increase in purity is significant for applications requiring precise stoichiometry, such as fragment-based drug discovery or library synthesis, where impurities can lead to false positives or poor reproducibility.

Purity specification
Data to verify
97–98% vs. 95% for des-chloro analog
Higher purity may reduce in-house purification needs
Supplier CoA data, verify current lot specifications
Quality control Supply chain Analytical chemistry

Key Application Scenarios


Electrochemical Route Optimization

For process chemistry groups developing electrochemical halogenation methods, (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde's core intermediate is directly accessible via the highest-yielding substrate (92% from 3,5-dimethylpyrazole) [1]. This makes the compound a preferred downstream product for demonstrating process scalability and for generating high-purity materials at a lower cost compared to routes starting from less efficient pyrazole substrates. Procurement should specify the intermediate's synthetic route to ensure alignment with these yield advantages.

Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can leverage the 4-chloro handle for palladium-catalyzed cross-coupling to introduce diverse aryl or amine groups [1]. The known use of this exact pyrazole fragment in a potent (IC50 = 3 nM) Npt2a inhibitor [2] validates its design. The aldehyde functionality further allows for reductive amination or Knoevenagel condensation, providing a selective molecular scaffold that non-halogenated analogs cannot as efficiently deliver.

Fragment-Based Drug Discovery

FBDD programs demanding a rigid, lipophilic, and functionalized heterocycle for primary screening can prioritize (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde over other pyrazole aldehydes. Its higher commercial purity (97–98%) reduces false binding artifacts [1], and its predicted 0.7 log unit increase in lipophilicity versus the des-chloro analog [2] makes it a better match for hydrophobic binding pockets. The aldehyde handle is suitable for fragment elaboration, and the chlorine atom serves as a surrogate for heavy atom derivatization in X-ray crystallography.

Agrochemical Intermediate Synthesis

In the synthesis of crop protection agents, the unique steric hindrance imposed by the two methyl groups flanking the reactive aldehyde chain can direct regioselective transformations, potentially minimizing byproduct formation. When building pyrazole-containing herbicides or fungicides, this scaffold offers a pre-optimized substitution pattern that would be challenging to replicate via direct functionalization of a simpler pyrazole core. Selecting this advanced intermediate can reduce the total number of synthetic steps and improve overall yield.

Application
Selection Property
Validation Focus
Electrochemical halogenation studies
Reported high-yield precursor
Process scalability review
Kinase-targeted library synthesis
Cross-coupling competent scaffold
Diversity-oriented derivatization
Fragment-based screening
Reported higher purity and lipophilicity
Hydrophobic pocket compatibility review
Agrochemical intermediate synthesis
Pre-functionalized steric profile
Regioselective transformation efficiency
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